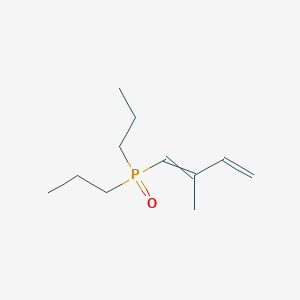
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane is an organophosphorus compound. Organophosphorus compounds are a class of organic compounds containing phosphorus. They are widely used in various fields, including agriculture, medicine, and materials science, due to their diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane typically involves the reaction of appropriate phosphine precursors with dienes under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound may be used to study the interactions of organophosphorus compounds with biological molecules, providing insights into enzyme inhibition and other biochemical processes.
Medicine
In medicine, organophosphorus compounds are often explored for their potential as therapeutic agents, including their use as enzyme inhibitors or in drug delivery systems.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organophosphorus compounds such as triphenylphosphine, tributylphosphine, and diphenylphosphine. These compounds share similar chemical properties and reactivity but differ in their specific substituents and applications.
Uniqueness
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its dienyl group and oxo functionality make it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
64423-16-1 |
|---|---|
Molekularformel |
C11H21OP |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
1-dipropylphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C11H21OP/c1-5-8-13(12,9-6-2)10-11(4)7-3/h7,10H,3,5-6,8-9H2,1-2,4H3 |
InChI-Schlüssel |
ZIDZJTUWJFWRFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(CCC)C=C(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
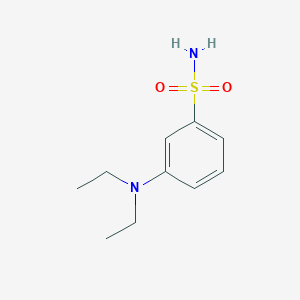
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
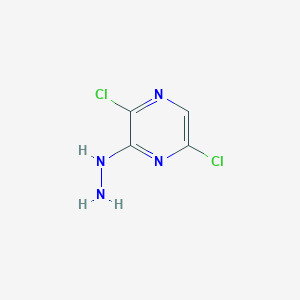
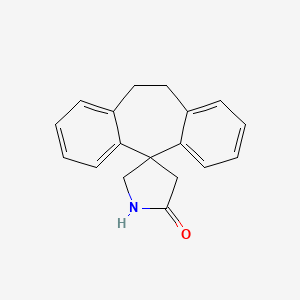
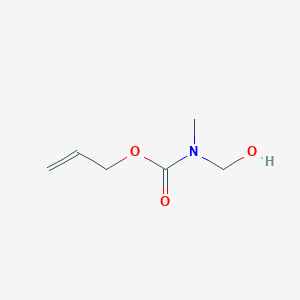

![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
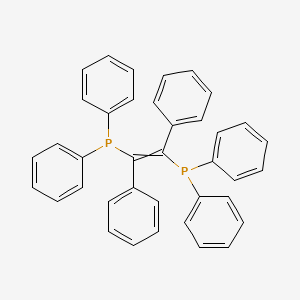
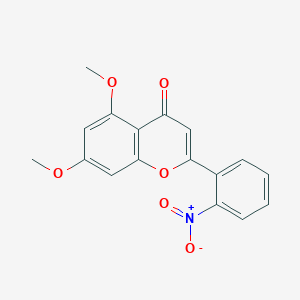

![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
